molecular formula C10H4BrF4N B1406907 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline CAS No. 1425335-26-7

8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline

Cat. No.: B1406907
CAS No.: 1425335-26-7
M. Wt: 294.04 g/mol
InChI Key: WQEIAEQSCIFNPE-UHFFFAOYSA-N
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Description

8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to the quinoline ring. The incorporation of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors followed by halogenation and fluorination reactions. For instance, the reaction of 3-iodo-5-fluoro-8-chloroquinoline with trifluoromethylsilane (CF3SiH3), potassium fluoride (KF), and copper(I) iodide (CuI) in 1-methyl-2-pyrrolidinone (NMP) can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Cross-Coupling Reactions: The presence of halogen atoms makes it suitable for Suzuki-Miyaura and other cross-coupling reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

    Cross-Coupling: Palladium catalysts (Pd) and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while cross-coupling reactions can produce biaryl derivatives.

Scientific Research Applications

8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It finds applications in the development of agrochemicals, dyes, and materials science.

Mechanism of Action

The mechanism of action of 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5,7-Difluoro-8-chloroquinoline
  • 6-Trifluoromethyl-5,7,8-trifluoroquinoline
  • 4-Bromo-2,8-bis(trifluoromethyl)quinoline

Uniqueness

8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline is unique due to the specific combination of bromine, fluorine, and trifluoromethyl groups on the quinoline ring. This unique substitution pattern imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

8-bromo-5-fluoro-2-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrF4N/c11-6-2-3-7(12)5-1-4-8(10(13,14)15)16-9(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQEIAEQSCIFNPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C(C=CC(=C21)F)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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